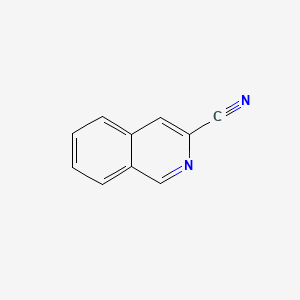

3-Isoquinolinecarbonitrile

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

isoquinoline-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6N2/c11-6-10-5-8-3-1-2-4-9(8)7-12-10/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXBVBVNGMCFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=NC(=CC2=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10408098 | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26947-41-1 | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10408098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isoquinolinecarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Isoquinolinecarbonitrile and Its Analogs

Classical Approaches to Isoquinoline (B145761) Ring Formation Applied to Nitrile Derivatives

Traditional methods for constructing the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, have been foundational in heterocyclic chemistry. Adapting these methods for the synthesis of nitrile-substituted derivatives often requires modification of the standard protocols or the use of specialized starting materials.

Modified Bischler-Napieralski Cyclization Pathways

The Bischler-Napieralski reaction is a classic method for synthesizing 3,4-dihydroisoquinolines through the acid-catalyzed cyclization of β-phenylethylamides. wikipedia.org The standard reaction, typically employing reagents like phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), yields a dihydroisoquinoline intermediate which can be subsequently oxidized to the fully aromatic isoquinoline. wikipedia.org

To afford a nitrile at the 3-position, a significant modification of the classical approach is required. A contemporary, Bischler-Napieralski-type synthesis involves a tandem annulation reaction promoted by trifluoromethanesulfonic anhydride (B1165640) (Tf₂O). This method directly couples phenylethanols with nitriles to construct the 3,4-dihydroisoquinoline (B110456) ring. nih.gov The key to this transformation is the in-situ formation of a phenonium ion from the phenylethanol, which then acts as a reactive intermediate. nih.gov This intermediate is trapped by the nitrile, which participates in the subsequent intramolecular electrophilic aromatic substitution to form the cyclized product. The resulting 3-substituted-3,4-dihydroisoquinoline can then be aromatized to furnish the final 3-isoquinolinecarbonitrile analog.

This modified pathway represents a convergent strategy, allowing for the direct incorporation of the nitrile moiety from a simple nitrile source, thereby increasing synthetic efficiency and substrate diversity compared to the traditional linear synthesis involving pre-formed N-arylethyl amides. nih.gov

Table 1: Tf₂O-Promoted Bischler-Napieralski-Type Synthesis of 3,4-Dihydroisoquinolines

| Phenylethanol Substrate | Nitrile Substrate | Promoter | Solvent | Yield (%) |

|---|---|---|---|---|

| 2-Phenylethanol | Acetonitrile (B52724) | Tf₂O | DCE | Up to 87% |

| 2-(4-Methoxyphenyl)ethanol | Benzonitrile (B105546) | Tf₂O | DCE | Varies |

| 2-(3,4-Dimethoxyphenyl)ethanol | Acetonitrile | Tf₂O | DCE | Varies |

Note: The yields are generalized from the reported method which demonstrates broad substrate compatibility. The final aromatization step is required to obtain this compound.

Variations of Pictet-Spengler Condensation for Isoquinolinecarbonitrile Precursors

The Pictet-Spengler reaction is another cornerstone of isoquinoline synthesis, involving the condensation of a β-arylethylamine with a carbonyl compound (an aldehyde or ketone) under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.org The resulting tetrahydroisoquinoline can then be oxidized to the aromatic isoquinoline.

Standard Pictet-Spengler conditions typically result in substitution at the C-1 position of the isoquinoline ring, derived from the carbonyl component. To synthesize a this compound, a non-traditional approach would be necessary. Theoretically, this would involve the condensation of a β-arylethylamine with a carbonyl compound that contains a cyano group or a precursor at the α-position. For example, a reaction with an α-keto nitrile (R-CO-CN) or a protected cyanohydrin could potentially lead to a 3-cyano-1,2,3,4-tetrahydroisoquinoline intermediate.

The mechanism would proceed via the initial formation of a Schiff base or iminium ion, followed by an intramolecular electrophilic attack on the aromatic ring. cambridge.org The presence of the α-cyano group on the carbonyl precursor would place the nitrile at the C-3 position of the resulting tetrahydroisoquinoline ring. Subsequent dehydrogenation would yield the target this compound. While mechanistically plausible, this variation is not a commonly documented strategy for synthesizing 3-isoquinolinecarbonitriles, and challenges such as the stability and reactivity of the required α-cyano carbonyl precursors would need to be addressed.

Transition Metal-Catalyzed Coupling Reactions for this compound Synthesis

A more direct and widely utilized strategy for synthesizing this compound involves the introduction of the nitrile group onto a pre-formed isoquinoline ring using transition metal catalysis. This approach benefits from the high efficiency and functional group tolerance of modern cross-coupling reactions.

Palladium-Catalyzed Cyanation Reactions for Nitrile Introduction

Palladium-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. The cyanation of aryl and heteroaryl halides is a well-established method for introducing the nitrile functionality. researchgate.net This reaction is directly applicable to the synthesis of this compound, starting from a 3-haloisoquinoline precursor, such as 3-bromoisoquinoline (B184082) or 3-chloroisoquinoline.

The reaction typically involves a palladium(0) catalyst, a phosphine (B1218219) ligand, a cyanide source, and a base. A variety of cyanide sources can be employed, with non-toxic and easy-to-handle reagents being preferred in modern protocols. Potassium ferrocyanide (K₄[Fe(CN)₆]), a non-toxic food additive, and zinc cyanide (Zn(CN)₂) are commonly used. nih.govnih.gov The choice of ligand is crucial for catalytic activity, with bulky, electron-rich phosphine ligands such as XPhos often providing superior results. nih.gov Mild reaction conditions, including the use of aqueous solvent systems, have been developed, enhancing the practicality and safety of the method. nih.gov

Table 2: Representative Conditions for Palladium-Catalyzed Cyanation of a Heteroaryl Halide

| Halide Substrate | Cyanide Source | Catalyst System (Precatalyst/Ligand) | Solvent | Temperature | Reported Yield |

|---|---|---|---|---|---|

| Aryl/Heteroaryl Bromide | Zn(CN)₂ | Pd₂(dba)₃ / dppf | DMAC | 110 °C | Up to 98% |

| Aryl/Heteroaryl Chloride | K₄[Fe(CN)₆]·3H₂O | Palladacycle Precatalyst / XPhos | Dioxane/H₂O | 100 °C | Excellent |

| Aryl/Heteroaryl Bromide or Triflate | Zn(CN)₂ | Palladacycle Precatalyst / tBuXPhos | THF/H₂O | rt to 40 °C | Good to Excellent |

Note: This table summarizes general conditions from studies on (hetero)aryl halides, which are applicable to 3-haloisoquinolines.

Other Metal-Mediated Cross-Coupling Strategies for Functionalization

While palladium is the most common catalyst for cyanation reactions, other transition metals, particularly nickel, have emerged as powerful and more sustainable alternatives. Nickel-catalyzed cyanation of aryl halides offers a cost-effective approach and can often be performed under mild conditions. nih.gov

Similar to palladium systems, nickel catalysis can utilize various cyanide sources, including potassium ferrocyanide (K₄[Fe(CN)₆]). researchgate.net The development of bench-stable Ni(II) precatalysts combined with commercially available ligands has increased the practicality and scalability of these reactions. researchgate.net Biphasic aqueous conditions are often employed to overcome the low solubility of inorganic cyanide salts in organic solvents. researchgate.net In addition to metal cyanides, other cyanating agents like alkyl isocyanides have also been successfully used in nickel-catalyzed transformations of aryl halides to nitriles. rsc.org

Copper-catalyzed reactions also provide pathways to related nitrogen heterocycles. For instance, copper-catalyzed three-component reactions of anilines, styrenes, and a one-carbon synthon like dimethyl sulfoxide (B87167) (DMSO) can produce quinoline (B57606) scaffolds, demonstrating the utility of copper in constructing N-heterocyclic rings. sioc-journal.cn While not a direct synthesis of isoquinolines, these methods highlight the potential of other transition metals in developing novel synthetic routes.

Contemporary and Emerging Synthetic Strategies

Modern organic synthesis increasingly focuses on efficiency, atom economy, and novel bond-forming strategies. For this compound, this includes C-H activation and multi-component reactions that construct the complex heterocyclic core in a single step from simple precursors.

One powerful emerging strategy is the use of multi-component reactions (MCRs). MCRs combine three or more starting materials in a one-pot reaction to form a complex product, containing portions of all reactants. rsc.org This approach is highly efficient and ideal for generating libraries of structurally diverse compounds. The synthesis of quinoline-3-carbonitrile derivatives has been achieved through a one-pot, four-component reaction of an aromatic aldehyde, malononitrile (B47326), a suitable ketone (like 1-tetralone), and ammonium (B1175870) acetate (B1210297). mdpi.com This reaction proceeds through a cascade of condensation and cyclization steps to directly install the amino and cyano groups onto the newly formed heterocyclic ring. mdpi.com This methodology, demonstrated for benzo[h]quinolines, provides a clear blueprint for the development of similar MCRs for the synthesis of this compound analogs.

Transition metal-catalyzed C-H activation and annulation is another frontier in heterocyclic synthesis. Rhodium(III)-catalyzed reactions, for example, can be used to construct isoquinolone scaffolds via the C-H activation of benzamides and their annulation with alkynes. organic-chemistry.org While this specific example yields an isoquinolone (a C-1 ketone analog), it showcases the principle of using a directing group to guide a metal catalyst to a specific C-H bond, which is then functionalized to build the heterocyclic ring. researchgate.net Applying this logic, future development could lead to C-H activation/cyanation or annulation strategies that directly produce this compound from simple aromatic precursors.

Photochemical Processes in Isoquinolinecarbonitrile Synthesis

Photochemical methods, utilizing light to induce chemical reactions, provide an environmentally benign and powerful tool for organic synthesis. researchgate.net These reactions often proceed under mild conditions and can enable unique transformations that are difficult to achieve through traditional thermal methods. rsc.org

Recent research has demonstrated the use of photo-induced processes for the synthesis of functionalized isoquinoline derivatives. One such method involves a cascade amidation/cyclization of N-(methacryloyl)benzamide with a carbamoyl (B1232498) radical. rsc.org This radical is generated from oxamic acids using the organic photosensitizer 4CzIPN under visible light irradiation. The process is confirmed to proceed through a radical-mediated pathway, offering good substrate scope and mild reaction conditions for producing amide-functionalized isoquinoline-1,3-diones. rsc.org

Another approach involves a photoinduced cascade synthesis that generates an alkyl radical from the C(sp³)–H bonds of alkanes without the need for an external metal photocatalyst or organic peroxide. nih.gov This alkyl radical then participates in a radical addition and cascade cyclization with N-acryloyl benzamides to yield isoquinolinediones in moderate to good yields. nih.gov Mechanistic studies suggest that the process is initiated by the direct photoexcitation of an aryl iodide, leading to the homolytic cleavage of the Ar-I bond. nih.gov

Furthermore, visible light-mediated C-H hydroxyalkylation of isoquinolines has been achieved. nih.gov This method utilizes the excited-state reactivity of 4-acyl-1,4-dihydropyridines, which generate acyl radicals upon absorption of blue light. By avoiding external oxidants, this strategy diverges from classical Minisci-type reactions and results in hydroxyalkylated isoquinolines. nih.gov

The following table summarizes representative examples of photochemical syntheses of isoquinoline derivatives.

| Starting Material(s) | Photosensitizer/Catalyst | Light Source | Product Type | Key Features |

| N-(methacryloyl)benzamide, Oxamic acids | 4CzIPN | Visible Light | Amide-functionalized isoquinoline-1,3-diones | Mild conditions, broad substrate scope. rsc.org |

| N-acryloyl benzamides, Alkanes, Aryl iodide | None (Direct photoexcitation) | Not specified | Functionalized isoquinolinediones | Metal-free, peroxide-free. nih.gov |

| Isoquinolines, 4-acyl-1,4-dihydropyridines | None (Direct photoexcitation) | Blue Light | Hydroxyalkylated isoquinolines | Avoids external oxidants, high functional group tolerance. nih.gov |

Electrochemical Organic Transformations for Isoquinolinecarbonitrile Scaffolds

Electrosynthesis is recognized as a powerful and sustainable tool in organic chemistry, offering an alternative to conventional methods that often require stoichiometric or excessive oxidants and hazardous solvents. researchgate.netrsc.org This approach uses electricity to drive chemical reactions, enabling transformations that can be difficult to achieve otherwise. rsc.org

While direct electrochemical synthesis of this compound is not extensively detailed, electrochemical methods have been successfully applied to construct the core isoquinoline and related isoindolinone scaffolds. For instance, an electrochemical-induced tandem reaction of 2-formyl benzonitrile with anilines has been developed to produce 3-N-aryl substituted isoindolinones. nih.gov This reaction proceeds via constant current electrolysis in a divided cell, using only a catalytic amount of electricity and a supporting electrolyte. nih.gov The process involves the electrochemical activation of the starting materials, followed by a cascade of chemical reactions. nih.gov

The versatility of acetonitrile as both a solvent and a reactant in electrochemical synthesis is noteworthy. It can serve as a carbon or nitrogen source for creating nitrogen-containing heterocycles. rsc.org Advances in this area focus on innovative electrocatalytic systems to improve regioselectivity and avoid over-oxidation, which could pave the way for the green production of pharmaceutical intermediates. rsc.org Furthermore, electrochemical strategies have been employed in the ruthenium-catalyzed annulation of benzamidines hydrochloride and internal alkynes to furnish 1-aminoisoquinolines, demonstrating the potential of electrosynthesis in building the isoquinoline framework. researchgate.net

| Reactants | Cell Type | Electrodes | Key Product | Yield |

| 2-Formyl benzonitrile, 4-Fluoroaniline | Divided U-cell | Pt cathode, Pt anode | 3-((4-fluorophenyl) amino) isoindolin-1-one | 71% nih.gov |

| Benzamidines hydrochloride, Internal alkynes | Not specified | Not specified | 1-Aminoisoquinoline derivatives | Not specified researchgate.net |

One-Pot and Multi-Component Reactions Towards this compound Derivatives

One-pot and multi-component reactions (MCRs) represent a highly efficient and atom-economical approach in synthetic chemistry. tcichemicals.com These reactions combine three or more reactants in a single reaction vessel to form a complex product in one step, minimizing purification steps and reducing waste. tcichemicals.comnih.gov

The synthesis of quinoline-3-carbonitrile derivatives, which are structural analogs of isoquinolinecarbonitriles, has been successfully achieved through one-pot, multi-component strategies. An environmentally friendly method for preparing 2-aminobenzo[h]quinoline derivatives involves a three-component domino reaction of an arylaldehyde, 1-tetralone, and malononitrile with ammonium acetate in ethanol. mdpi.comsemanticscholar.org This approach has been explored under various conditions, including thermal heating, microwave irradiation, and ultrasound, showcasing its versatility. semanticscholar.org

Similarly, a one-pot synthesis of quinoline-3-carbonitrile derivatives has been reported using a bleaching earth clay catalyst in PEG-400. This method involves the reaction of a heterocyclic aldehyde, 2-cyanoacetohydrazide, and substituted anilines, providing good to excellent yields. iosrjournals.org The study highlighted that bleaching earth clay and PEG-400 were more effective than other catalysts and solvents. iosrjournals.org

These MCRs are valuable for rapidly generating libraries of complex molecules from simple starting materials. frontiersin.org The general principle involves the in-situ formation of intermediates that subsequently react to build the final heterocyclic scaffold. nih.gov For example, the Strecker reaction, the first reported MCR, synthesizes α-amino nitriles from an aldehyde, ammonia, and cyanide. tcichemicals.comnih.gov This highlights the power of MCRs in constructing nitrile-containing compounds.

| Reactants | Catalyst/Solvent | Product Type | Key Features |

| Aromatic aldehydes, Malononitrile, 1-Tetralone, Ammonium acetate | Acetic acid/Toluene | Methoxybenzo[h]quinoline-3-carbonitrile analogs | One-pot sequential reaction. mdpi.comsemanticscholar.org |

| Heterocyclic aldehyde, 2-Cyanoacetohydrazide, Substituted anilines | Bleaching earth clay/PEG-400 | Quinoline-3-carbonitrile derivatives | Environmentally benign, good to excellent yields. iosrjournals.org |

Stereoselective Synthesis of this compound Derivatives

The development of stereoselective methods to control the three-dimensional arrangement of atoms is a cornerstone of modern organic synthesis, particularly for producing chiral molecules.

Asymmetric Catalysis in Isoquinolinecarbonitrile Synthesis

Asymmetric catalysis is a powerful strategy for synthesizing enantiomerically enriched compounds. This is often achieved using chiral catalysts, which can be metal complexes or small organic molecules (organocatalysts). nih.gov

While direct asymmetric catalytic synthesis of this compound is an ongoing area of research, related structures have been successfully synthesized with high enantioselectivity. For example, the asymmetric synthesis of 3-substituted isoindolinones has been accomplished through a cascade reaction involving an asymmetric nitro-Mannich reaction of α-amido sulfones. nih.gov This reaction, mediated by a neutral bifunctional organocatalyst (Takemoto's catalyst), achieves very high enantioselectivities (up to 98% ee). nih.gov

Another example is the development of a catalytic asymmetric method for synthesizing chiral isoquinolinonaphthyridines. rsc.org In this process, a chiral disulfonimide catalyzes a redox cyclization between 2-methyl-3-aldehydeazaarenes and 1,2,3,4-tetrahydroisoquinolines, yielding products with good to high yields and enantiomeric ratios up to 92:8. rsc.org The application of chiral N,N'-dioxide-Y(OTf)₃ complexes has enabled an asymmetric three-component 1,3-dipolar cycloaddition to produce hexahydropyrrolo-isoquinolines with excellent diastereo- and enantioselectivities. nih.gov

These examples demonstrate the potential of asymmetric catalysis to control stereochemistry in the synthesis of complex isoquinoline-based scaffolds, a principle that is applicable to the development of chiral this compound derivatives.

| Reaction Type | Catalyst | Product Scaffold | Stereoselectivity |

| Asymmetric cascade aza-Henry/Lactamization | Takemoto's catalyst (organocatalyst) | 3-(Nitromethyl)isoindolin-1-ones | Up to 98% ee nih.gov |

| Asymmetric redox cyclization | Chiral disulfonimide (Brønsted acid) | Isoquinolinonaphthyridines | Up to 92:8 er rsc.org |

| Asymmetric three-component 1,3-dipolar cycloaddition | Chiral N,N'-dioxide-Y(OTf)₃ complex | Hexahydropyrrolo-isoquinolines | Excellent diastereo- and enantioselectivities nih.gov |

Diastereoselective Approaches to Dihydroisoquinolinecarbonitrile Intermediates

Diastereoselective synthesis aims to control the formation of stereoisomers in molecules with multiple stereocenters. This is often achieved by taking advantage of the existing stereochemistry in a substrate or by using a chiral reagent or catalyst to direct the formation of a specific diastereomer.

The synthesis of dihydro- and tetrahydroisoquinoline derivatives often serves as a crucial step toward more complex isoquinoline targets. A diastereoselective synthesis of (-)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has been described using a combination of the Petasis reaction and a Pomeranz-Fritsch-Bobbitt cyclization. nih.gov This method proceeds through a diastereomeric morpholinone derivative intermediate to form the tetrahydroisoquinoline core. nih.gov

In a different approach, a borane-catalyzed redox-neutral endo-1,7-hydride shift has been used for the diastereoselective synthesis of dihydro-quinolin-4-ones. nih.gov Amino-substituted chalcones undergo this transformation to form a zwitterionic iminium enolate, which then collapses to the final product in high yields (75-99%) and with excellent diastereoselectivity (up to >99:1 dr). nih.gov While this example pertains to the quinoline scaffold, the underlying principles of controlling diastereoselectivity through catalyzed intramolecular rearrangements are broadly applicable to related heterocyclic systems like dihydroisoquinolines.

These methods highlight strategic approaches to establish the desired stereochemistry in cyclic precursors, which is essential for the subsequent synthesis of stereochemically defined isoquinolinecarbonitriles.

| Reaction/Method | Key Intermediate/Product | Diastereoselectivity (dr) |

| Petasis reaction and Pomeranz-Fritsch-Bobbitt cyclization | (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | Diastereomeric morpholinone intermediate formed nih.gov |

| Borane-catalyzed redox-neutral endo-1,7-hydride shift | Dihydro-quinolin-4-ones | Up to >99:1 nih.gov |

Reactivity and Transformational Chemistry of 3 Isoquinolinecarbonitrile

Nucleophilic Additions and Substitutions at the Nitrile Functionality

The carbon-nitrogen triple bond of the nitrile group in 3-Isoquinolinecarbonitrile is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is central to many of its transformations.

Reactions with Organometallic Reagents (e.g., Grignard Reagents)

Organometallic reagents, such as Grignard reagents (R-Mg-X), are potent nucleophiles that readily react with nitriles. In the case of this compound, the addition of a Grignard reagent to the nitrile carbon leads to the formation of an imine intermediate after an acidic workup. This imine can then be hydrolyzed to yield a ketone, effectively converting the nitrile group into a carbonyl functional group and attaching the organic group from the Grignard reagent.

The general mechanism involves the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbon of the nitrile. This process forms a new carbon-carbon bond. It is important to conduct these reactions under anhydrous conditions, as Grignard reagents are highly reactive towards water.

Table 1: Reaction of this compound with Grignard Reagents

| Grignard Reagent (R-MgX) | Intermediate | Final Product (after hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | 3-(1-iminoethyl)isoquinoline | 3-acetylisoquinoline |

| Phenylmagnesium bromide (C₆H₅MgBr) | 3-(phenyl(imino)methyl)isoquinoline | 3-benzoylisoquinoline |

| Ethylmagnesium chloride (CH₃CH₂MgCl) | 3-(1-iminopropyl)isoquinoline | 3-propionylisoquinoline |

Hydrolysis and Amidation Reactions of the Nitrile Group

The nitrile group of this compound can undergo hydrolysis to form a carboxylic acid or an amide, depending on the reaction conditions.

Acid-catalyzed hydrolysis involves heating the nitrile with an aqueous acid, such as hydrochloric acid. This process initially forms an amide intermediate, which is then further hydrolyzed to the corresponding carboxylic acid, 3-isoquinolinecarboxylic acid, and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis is achieved by heating the nitrile with an aqueous solution of a base, like sodium hydroxide (B78521). This reaction first produces the salt of the carboxylic acid (a carboxylate) and ammonia. To obtain the free carboxylic acid, the resulting solution must be acidified with a strong acid.

Under controlled conditions, the hydrolysis can be stopped at the amide stage, yielding 3-isoquinolinecarboxamide. This can be achieved through either acid or base-catalyzed hydration of the nitrile.

Reactions Involving the Isoquinoline (B145761) Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring allows it to act as a nucleophile and a base, leading to a variety of reactions.

N-Oxidation and its Impact on Ring Reactivity

The nitrogen atom of the isoquinoline ring can be oxidized to form an N-oxide. This transformation is typically carried out using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. The resulting this compound N-oxide exhibits altered reactivity compared to the parent molecule. The N-O bond introduces a dipole and can influence the electron distribution within the aromatic system.

The presence of the N-oxide group can affect the regioselectivity of subsequent reactions. For instance, in electrophilic substitution reactions, the N-oxide group can direct incoming electrophiles to different positions than the unoxidized isoquinoline.

Quaternization and Subsequent Transformations

The nitrogen atom of this compound can react with alkylating agents, such as alkyl halides, to form a quaternary ammonium salt. This process is known as quaternization. The resulting isoquinolinium salt possesses a positive charge on the nitrogen atom, which significantly alters the electronic properties of the ring system.

The quaternized isoquinoline ring is more susceptible to nucleophilic attack. This increased reactivity can be exploited in various subsequent transformations, allowing for the introduction of nucleophiles onto the isoquinoline ring system. The specific outcome of these reactions depends on the nature of the nucleophile and the reaction conditions.

Electrophilic Aromatic Substitution on the Isoquinoline Ring System

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds. In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. The isoquinoline ring system is an electron-rich aromatic system and can undergo EAS reactions.

The position of electrophilic attack on the isoquinoline ring is influenced by the directing effects of the existing nitrile group and the fused benzene (B151609) ring. The nitrile group is an electron-withdrawing group and is generally considered a meta-director in benzene systems. However, in the context of the isoquinoline ring, the outcome of electrophilic substitution is also governed by the inherent reactivity of the different positions of the bicyclic system. Typically, electrophilic substitution on isoquinoline itself occurs preferentially at the C5 and C8 positions of the benzene ring portion. The presence of the nitrile group at the 3-position is expected to deactivate the pyridine (B92270) ring towards electrophilic attack. Therefore, electrophiles are most likely to substitute onto the benzene ring of the this compound molecule.

Common electrophilic aromatic substitution reactions include nitration (using a mixture of nitric and sulfuric acid), halogenation (using a halogen and a Lewis acid catalyst), and sulfonation (using fuming sulfuric acid). The precise conditions and regioselectivity for this compound would require specific experimental investigation.

Table 2: Summary of Potential Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 5-Nitro-3-isoquinolinecarbonitrile and/or 8-Nitro-3-isoquinolinecarbonitrile |

| Bromination | Br₂, FeBr₃ | 5-Bromo-3-isoquinolinecarbonitrile and/or 8-Bromo-3-isoquinolinecarbonitrile |

| Sulfonation | SO₃, H₂SO₄ | 3-Cyanoisoquinoline-5-sulfonic acid and/or 3-Cyanoisoquinoline-8-sulfonic acid |

Reductions and Hydrogenation Reactions of the Isoquinoline Nucleus

Selective reduction of the isoquinoline core in this compound presents a synthetic challenge due to the presence of the reducible nitrile group. The choice of catalyst and reaction conditions is crucial to achieve partial or complete hydrogenation of the heterocyclic ring while preserving the cyano functionality. nih.govwikipedia.org

The partial reduction of the isoquinoline ring to yield 1,2-dihydroisoquinoline (B1215523) derivatives is a valuable transformation. For the parent isoquinoline, methods like catalytic transfer hydrogenation can be employed to achieve this. rsc.org However, achieving this selectively in the presence of a 3-cyano group requires careful selection of reagents. Hydride transfer-initiated methods have been shown to be compatible with nitrile groups in the dearomatization of quinolines and isoquinolines. nih.gov For instance, the use of mild reducing agents like trimethylamine (B31210) borane (B79455) can facilitate the dearomatization of isoquinolinium salts. nih.gov

Another potential route involves the Reissert reaction, where isoquinoline reacts with an acid chloride and a cyanide source (e.g., potassium cyanide or trimethylsilyl (B98337) cyanide) to form a 1-acyl-2-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. chemeurope.comwikipedia.orgclockss.org While this classically introduces a cyano group at the 1-position, the principles of activating the isoquinoline nucleus could potentially be adapted for transformations of a pre-existing 3-cyano derivative.

Table 1: General Conditions for Partial Reduction of Isoquinoline Derivatives

| Method | Reagents | Product Type | Ref. |

|---|---|---|---|

| Hydride Transfer | Trimethylamine borane | 1,2-Dihydroisoquinoline | nih.gov |

Complete hydrogenation of the pyridine ring of the isoquinoline system leads to the formation of 1,2,3,4-tetrahydroisoquinoline (B50084) analogs. Catalytic hydrogenation is the most common method for this transformation. wikipedia.org The key challenge for this compound is the prevention of concomitant reduction of the nitrile group to an aminomethyl group.

Achieving selective hydrogenation of the heterocyclic ring often requires catalysts and conditions that are chemoselective. Catalytic systems based on palladium, platinum, or nickel are frequently used. nih.govwikipedia.org For instance, polysilane/SiO2-supported palladium catalysts have been developed for the selective hydrogenation of nitriles to primary amines, but careful tuning of conditions such as temperature, pressure, and the use of additives like HCl can modulate selectivity and potentially favor ring hydrogenation while preserving the nitrile. nih.gov Non-noble metal catalysts, such as those based on nickel or cobalt, are also employed for nitrile hydrogenation but can be tailored for different selectivities. chemrxiv.org The choice of solvent, pH, and steric factors can influence the outcome, potentially allowing for the isolation of 3-cyano-1,2,3,4-tetrahydroisoquinoline. wikipedia.org

Table 2: Catalyst Systems for Hydrogenation of Nitrogen Heterocycles and Nitriles

| Catalyst System | Substrate Type | Potential Outcome for this compound | Ref. |

|---|---|---|---|

| Pd/C, PtO₂ | Isoquinolines | Tetrahydroisoquinoline (potential nitrile reduction) | wikipedia.org |

| Raney Nickel | Nitriles, Heterocycles | Potential for both ring and nitrile reduction | wikipedia.org |

| DMPSi-Pd/SiO₂ + HCl | Nitriles | Potential for selective ring hydrogenation | nih.gov |

Cycloaddition Reactions and Annulation Strategies Involving this compound

The electron-deficient nature of the isoquinoline ring, particularly when substituted with a cyano group at the 3-position, influences its participation in cycloaddition and annulation reactions. These reactions are powerful tools for constructing complex, fused heterocyclic systems.

Research into the photoredox catalytic asymmetric dearomative [3+2] cycloaddition of isoquinolines with enones has shown that the electronic nature of the isoquinoline substituent is critical. Studies revealed that isoquinolines bearing electron-withdrawing groups such as cyano (CN), trifluoromethyl (CF₃), acetyl, and benzoyl at the 1-position did not yield the desired dearomative [3+2] cycloaddition products. wikipedia.org Instead, reductive coupling or reduction of the substituent was observed. wikipedia.org Although this finding pertains to 1-substituted isoquinolines, the strong electron-withdrawing effect of a cyano group at the 3-position would similarly deactivate the isoquinoline ring towards this type of cycloaddition.

Annulation strategies involving isoquinolines often rely on transition-metal catalysis to activate C-H bonds. For example, rhodium(III)-catalyzed annulation of N-chloroamides with alkynes can produce isoquinolone derivatives. chemeurope.com While these methods demonstrate the construction of the isoquinoline core, their application to a pre-functionalized substrate like this compound for further annulation is not well-documented. The development of annulation strategies would likely require overcoming the deactivating effect of the nitrile group.

Derivatization Strategies for Enhancing Molecular Complexity

This compound serves as a versatile scaffold for derivatization, allowing for the enhancement of molecular complexity through reactions involving both the isoquinoline nucleus and the nitrile functionality.

One classic strategy for functionalizing the isoquinoline ring is the Reissert reaction. chemeurope.comwikipedia.org This reaction typically involves the treatment of isoquinoline with an acyl chloride and a cyanide source to form a 1,2-dihydroisoquinoline intermediate that can be further manipulated. clockss.org This approach could potentially be used to introduce substituents at the 1-position of the this compound core, leading to more complex structures.

The nitrile group itself is a gateway to a variety of other functional groups. pressbooks.pubchemistrysteps.com These transformations provide numerous avenues for structural diversification.

Hydrolysis: Acidic or basic hydrolysis of the nitrile can yield the corresponding 3-isoquinolinecarboxylic acid or 3-isoquinolinecarboxamide, respectively. lumenlearning.com

Reduction: The nitrile can be selectively reduced to a 3-(aminomethyl)isoquinoline using powerful reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can facilitate partial reduction to the corresponding 3-isoquinolinecarbaldehyde. wikipedia.org

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the electrophilic carbon of the nitrile to form ketones after hydrolysis of the intermediate imine. libretexts.org This allows for the introduction of various alkyl or aryl groups at the carbonyl carbon.

These derivatization strategies allow for the systematic modification of this compound, enabling the synthesis of a library of compounds with increased structural and functional diversity.

Table 3: Potential Derivatization Reactions of this compound

| Reaction Type | Reagents | Resulting Functional Group at C3 | Ref. |

|---|---|---|---|

| Hydrolysis (Acid) | H₃O⁺, heat | Carboxylic Acid (-COOH) | lumenlearning.com |

| Hydrolysis (Base) | NaOH, H₂O, heat | Carboxamide (-CONH₂) | lumenlearning.com |

| Reduction | LiAlH₄ then H₂O | Aminomethyl (-CH₂NH₂) | chemistrysteps.com |

| Partial Reduction | DIBAL-H then H₂O | Formyl (-CHO) | wikipedia.org |

Mechanistic Investigations of Reactions Involving 3 Isoquinolinecarbonitrile

Elucidation of Reaction Pathways and Intermediates

The elucidation of reaction pathways for transformations involving 3-Isoquinolinecarbonitrile involves a combination of experimental and computational methods to map the journey from reactants to products. Key to this is the identification and characterization of reaction intermediates, which are transient species that exist for a short duration during the course of the reaction.

One of the fundamental reactions of nitriles is their conversion to other functional groups, such as amines or carboxylic acids. The reduction of this compound to 3-(aminomethyl)isoquinoline, for instance, typically proceeds through a series of intermediates. In catalytic hydrogenation, the reaction pathway is believed to involve the initial adsorption of the nitrile group onto the surface of a metal catalyst, such as palladium or nickel. This is followed by the stepwise addition of hydrogen atoms. An imine intermediate is a proposed key transient species in this transformation.

Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the energetics of different potential reaction pathways. For example, in the context of cycloaddition reactions where the nitrile group can participate as a dienophile or a dipolarophile, theoretical calculations can help predict the most likely pathway by comparing the activation energies of competing routes. These studies can also model the structures of transition states and intermediates, offering a molecular-level view of the reaction progress.

In the synthesis of this compound itself, for example, via the cyanation of a 3-haloisoquinoline, the catalytic cycle of a palladium-catalyzed reaction involves several key steps. The generally accepted mechanism for such cross-coupling reactions includes oxidative addition of the aryl halide to the palladium(0) catalyst, followed by transmetalation with a cyanide source, and finally, reductive elimination to yield the this compound product and regenerate the palladium(0) catalyst. The formation of unreactive palladium(II) cyano species can sometimes inhibit the catalytic cycle. google.com

Kinetic Studies of this compound Transformations

Kinetic studies measure the rates of chemical reactions and provide quantitative data that can be used to deduce reaction mechanisms. For reactions involving this compound, kinetic analysis can reveal the order of the reaction with respect to each reactant, the activation energy, and the influence of temperature and concentration on the reaction rate.

The hydrolysis of the nitrile group in this compound to form isoquinoline-3-carboxylic acid or its corresponding amide is a reaction that can be monitored kinetically. By systematically varying the concentration of the substrate, acid or base catalyst, and temperature, a rate law can be determined. For many nitrile hydrolysis reactions, the mechanism involves the initial protonation of the nitrile nitrogen under acidic conditions, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the direct attack of a hydroxide (B78521) ion on the nitrile carbon is typically the first step.

While specific kinetic data for this compound is not extensively documented in publicly available literature, analogous studies on other aromatic nitriles can provide a framework for understanding its reactivity. For example, the rate of nucleophilic addition to the nitrile carbon is influenced by the electronic properties of the isoquinoline (B145761) ring. Electron-withdrawing groups would be expected to increase the rate of nucleophilic attack, while electron-donating groups would decrease it.

The following table illustrates hypothetical kinetic data for a nucleophilic addition reaction to this compound, demonstrating how rate constants might be determined under different conditions.

| Experiment | [this compound] (M) | [Nucleophile] (M) | Initial Rate (M/s) |

| 1 | 0.1 | 0.1 | 1.5 x 10⁻⁵ |

| 2 | 0.2 | 0.1 | 3.0 x 10⁻⁵ |

| 3 | 0.1 | 0.2 | 3.0 x 10⁻⁵ |

Influence of Catalysis and Reaction Conditions on Reaction Mechanisms

Catalysts and reaction conditions play a pivotal role in directing the outcome of chemical reactions by altering reaction rates and selectivity, often by providing an alternative, lower-energy reaction pathway.

Catalysis: In the context of this compound, transition metal catalysts are particularly important. For instance, in the reductive cyanation of aryl halides to form nitriles, nickel-based catalysts have been shown to be effective. nih.gov The catalytic cycle for such a reaction would involve the in-situ generation of an active Ni(0) species, which then participates in the reaction. The choice of ligand coordinated to the metal center can significantly influence the catalyst's activity and selectivity.

The following table summarizes the effect of different catalysts on a hypothetical reaction of this compound.

| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Pd(OAc)₂ | PPh₃ | Toluene | 100 | 85 |

| NiCl₂ | dppf | Dioxane | 80 | 92 |

| CuI | Phen | DMF | 120 | 78 |

Reaction Conditions: Parameters such as temperature, solvent, and pH can have a profound impact on the reaction mechanism. For example, in a reaction that has multiple possible products, changing the temperature can favor the thermodynamically controlled product at higher temperatures and the kinetically controlled product at lower temperatures.

The choice of solvent is also critical. Polar aprotic solvents, for instance, are often used in nucleophilic substitution reactions because they can solvate cations while leaving the nucleophile relatively free and reactive. In contrast, protic solvents can solvate and deactivate nucleophiles through hydrogen bonding.

The pH of the reaction medium is particularly important for reactions involving proton transfer steps, such as the hydrolysis of the nitrile group. The mechanism can switch from acid-catalyzed to base-catalyzed as the pH changes, proceeding through different intermediates and transition states.

Biological Activity and Structure Activity Relationship Sar Studies of 3 Isoquinolinecarbonitrile Derivatives

Antimicrobial and Anti-infective Properties of Isoquinolinecarbonitrile Scaffolds

The isoquinoline (B145761) core is a recognized scaffold in the development of new antibacterial agents. mdpi.com While research specifically detailing the antimicrobial properties of 3-isoquinolinecarbonitrile is limited, studies on related isoquinoline derivatives provide insights into their potential. For instance, a variety of functionalized 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been synthesized and evaluated for their bactericidal and fungicidal activities. nih.gov

In one study, certain tricyclic isoquinoline derivatives demonstrated activity against Gram-positive pathogens. mdpi.com Specifically, compounds 8d and 8f were effective against Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecium. mdpi.com The minimum inhibitory concentrations (MICs) for these compounds are presented below.

| Compound | Staphylococcus aureus (MIC µg/mL) | Streptococcus pneumoniae (MIC µg/mL) | Enterococcus faecium (MIC µg/mL) |

| 8d | 16 | - | 128 |

| 8f | 32 | 32 | 64 |

Structure-activity relationship (SAR) studies on other isoquinoline series have indicated that halogenated derivatives, such as chlorobenzoate and chlorophenylpropanoate esters, exhibit significant antifungal activity. nih.gov The presence of a lipophilic group at the C1 position and methoxy groups at C6 and C7 are common features in bioactive isoquinoline compounds. The influence of the carbonitrile group at the 3-position on antimicrobial activity remains an area for further investigation.

Anticancer Activity and Mechanisms of Action

The anticancer potential of isoquinoline derivatives is a significant area of research. The nitrile (CN) group, in particular, is recognized for enhancing the anticancer activity of heterocyclic compounds. thescipub.com

One study focused on 2'-aminospiro[pyrano[3,2-c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors. nih.gov Src kinase is often overactive in various cancers, and its inhibition can suppress tumor growth and metastasis. Several synthesized compounds, 3b , 3c , and 3d , demonstrated potent inhibition of Src kinase activity and cytotoxicity against a panel of NCI-60 human tumor cell lines. nih.govresearchgate.net

| Compound | Src Kinase IC50 (µM) |

| 3b | 4.9 |

| 3c | 5.9 |

| 3d | 0.9 |

These compounds were found to diminish the phosphorylation of Src, Fak, and paxillin in breast cancer cell lines, which is crucial for cell migration and proliferation. nih.gov The potency of these compounds in inhibiting cancer cell migration, proliferation, and colony formation correlated with their ability to suppress Src kinase activity. nih.govresearchgate.net

Furthermore, studies on 3-aminoisoquinolin-1(2H)-one derivatives have identified compounds with significant tumor cell growth inhibitory effects. A lead compound, 3-(1,3-thiazol-2-ylamino)isoquinolin-1(2H)-one 12 , showed an average lg GI50 of -5.18. univ.kiev.ua The most effective compounds in this series had a thiazolyl or pyrazolyl substituent at the 3-amino group and no substituents at the C(4) position of the isoquinoline ring. univ.kiev.ua

Neurodegenerative Disorder Research and Isoquinoline Involvement

Isoquinoline derivatives have been implicated as potential endogenous neurotoxins in the context of neurodegenerative diseases like Parkinson's disease due to their structural similarity to the neurotoxin MPTP. nih.gov However, they are also being investigated for their therapeutic potential.

Research into novel cholinesterase inhibitors for Alzheimer's disease has explored 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives. umsha.ac.ir One derivative, 2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile (6l) , was identified as a potent butyrylcholinesterase (BChE) inhibitor with an IC50 value of 1.00±0.07 µM. umsha.ac.ir Kinetic and molecular docking studies suggest that this compound acts as a mixed inhibitor, binding to both the catalytic and peripheral anionic sites of the BChE enzyme. umsha.ac.ir

Additionally, certain quinoline-carboxamide derivatives have been developed as potential radioligands for PET imaging to monitor neurodegeneration by targeting peripheral-type benzodiazepine receptors, which are upregulated in neuroinflammatory conditions. nih.gov

Receptor Interactions and Ligand Binding Mechanisms

The interaction of this compound derivatives with specific receptors is not extensively documented in the reviewed literature. However, the general principles of ligand-receptor binding can be applied. The isoquinoline scaffold provides a rigid framework for the orientation of functional groups that can interact with receptor binding pockets. The carbonitrile group is a polar moiety capable of acting as a hydrogen bond acceptor, which can contribute to the binding affinity and specificity of the ligand.

Molecular docking studies on related quinoline (B57606) derivatives have helped to elucidate their binding modes. For instance, the butyrylcholinesterase inhibitor 6l was shown to interact with both the catalytic and peripheral anionic sites of the enzyme, with the methoxy group on the phenyl ring playing a significant role in the interaction with the peripheral site. umsha.ac.ir Such studies are crucial for understanding the molecular basis of activity and for the rational design of more potent and selective ligands.

Analysis of Biological Pathways Modulated by this compound Analogs

The biological pathways modulated by this compound analogs can be inferred from their observed biological activities. The anticancer derivatives that inhibit Src kinase, for example, would impact signaling pathways that control cell proliferation, survival, migration, and angiogenesis. nih.gov Inhibition of Src would lead to the downregulation of downstream signaling molecules like FAK and paxillin.

The inhibition of caspase-3 by isoquinoline-1,3,4-triones directly interferes with the execution phase of apoptosis. nih.govnih.gov This suggests that such compounds could modulate cellular pathways involved in programmed cell death, which has implications for both cancer and neurodegenerative diseases. The modulation of cholinesterase activity by quinoline-carbonitrile derivatives points to an impact on the cholinergic pathways, which are critical for cognitive function. umsha.ac.ir

Computational Chemistry and Theoretical Studies of 3 Isoquinolinecarbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of a molecule. For 3-Isoquinolinecarbonitrile, these calculations would typically involve geometry optimization to find the lowest energy structure. From this optimized structure, key electronic properties and reactivity descriptors would be determined.

Electronic Structure Analysis:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the band gap) is a critical indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack).

Reactivity Descriptors: Conceptual DFT provides a framework for quantifying global and local reactivity. By utilizing the energies of the frontier orbitals, a set of descriptors can be calculated to predict the chemical behavior of this compound.

A hypothetical data table for such calculated properties is presented below to illustrate the expected outcomes of such a study.

Table 1: Hypothetical Global Reactivity Descriptors for this compound (Note: These values are illustrative and not derived from actual calculations.)

| Parameter | Symbol | Formula | Hypothetical Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.5 |

| LUMO Energy | ELUMO | - | -1.8 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.7 |

| Ionization Potential | IP | -EHOMO | 6.5 |

| Electron Affinity | EA | -ELUMO | 1.8 |

| Chemical Hardness | η | (IP - EA) / 2 | 2.35 |

| Chemical Potential | µ | -(IP + EA) / 2 | -4.15 |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to the active site of a macromolecular target, typically a protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

A typical molecular docking study would involve:

Preparing the 3D structure of this compound.

Identifying and preparing the 3D structure of a target protein.

Using a docking algorithm to predict the binding pose and affinity (scoring function) of the ligand within the protein's active site.

Following docking, Molecular Dynamics (MD) simulations are often employed to validate the stability of the predicted ligand-protein complex. MD simulations model the movement of atoms and molecules over time, providing insights into the flexibility of the complex and the persistence of key interactions (like hydrogen bonds) identified in the docking pose. The root-mean-square deviation (RMSD) of the ligand and protein backbone would be monitored to assess the stability of the simulation.

Without specific studies on this compound, it is not possible to identify its biological targets or detail its binding interactions.

Conformational Analysis and Energy Landscapes

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a relatively rigid structure like this compound, this analysis would focus on the rotation around the single bond connecting the nitrile group to the isoquinoline (B145761) ring.

By systematically rotating this bond and calculating the potential energy at each step, a potential energy surface (PES) or energy landscape can be generated. The minima on this landscape correspond to stable conformers, while the maxima represent the transition states for interconversion between them. This information is vital for understanding which shapes the molecule is likely to adopt and how this might influence its interaction with biological targets. No specific conformational analysis studies for this compound are currently available.

Reaction Pathway Modeling and Transition State Characterization

Theoretical modeling can be used to map out the entire energy profile of a chemical reaction involving this compound. This involves identifying all reactants, intermediates, products, and, crucially, the transition states that connect them.

Using quantum chemical methods, the geometric structure of a transition state can be located on the potential energy surface. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Calculating the energy difference between the reactants and the transition state provides the activation energy barrier, a critical factor in determining the reaction rate.

Such studies could, for example, elucidate the mechanisms of synthesis or metabolic degradation of this compound. However, no specific reaction pathway modeling studies for this compound have been reported in the reviewed literature.

Advanced Spectroscopic Analysis of 3 Isoquinolinecarbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the atoms within a molecule. researchgate.netipb.pt

One-dimensional ¹H and ¹³C NMR spectra are fundamental tools for the initial structural assessment of 3-Isoquinolinecarbonitrile. researchgate.net The ¹H NMR spectrum reveals the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.

For this compound, the aromatic protons on the isoquinoline (B145761) ring system appear as distinct signals in the downfield region of the ¹H NMR spectrum. The precise chemical shift of each proton is influenced by its position relative to the nitrogen atom and the cyano group. For instance, protons on the pyridine (B92270) ring are typically shifted further downfield compared to those on the benzene (B151609) ring.

The ¹³C NMR spectrum shows signals for all ten carbon atoms in the molecule. The carbon of the nitrile group (C≡N) has a characteristic chemical shift, while the quaternary carbons and the protonated carbons of the isoquinoline ring can be distinguished based on their chemical shifts and multiplicities in off-resonance decoupled spectra.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom Type | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| 1 | CH | ~9.3 | Proton adjacent to ring nitrogen. |

| 4 | CH | ~8.5 | Proton on the pyridine ring. |

| 5 | CH | ~8.2 | Peri-proton, deshielded. |

| 6 | CH | ~7.7 | Aromatic proton on the benzene ring. |

| 7 | CH | ~7.9 | Aromatic proton on the benzene ring. |

| 8 | CH | ~8.0 | Aromatic proton on the benzene ring. |

| 3 | C | ~128 | Carbon bearing the nitrile group. |

| -CN | C | ~117 | Nitrile carbon. |

Note: The chemical shifts are approximate and can vary based on the solvent and experimental conditions.

For more complex derivatives of isoquinoline or for unambiguous assignment of all signals in this compound, advanced 2D NMR techniques are employed. researchgate.netresearchgate.net These experiments provide correlation data that reveal through-bond and through-space relationships between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. It is invaluable for tracing the connectivity of the proton spin systems within the benzene and pyridine rings of the isoquinoline core. researchgate.net

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These techniques correlate proton signals with the carbon atoms to which they are directly attached, allowing for the definitive assignment of carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for identifying the connectivity around quaternary carbons (like C-3, C-4a, and C-8a) and for linking different fragments of the molecule. For example, HMBC can show a correlation from the proton at position 4 to the nitrile carbon. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. It is particularly useful for determining the stereochemistry and conformation of substituted isoquinoline derivatives. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass. This precision allows for the determination of the elemental composition of this compound. The molecular formula of this compound is C₁₀H₆N₂. HRMS can distinguish its exact mass from other molecules with the same nominal mass but different elemental formulas, providing unequivocal confirmation of its identity. rsc.org

Table 2: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₆N₂ |

| Nominal Mass | 154 amu |

| Calculated Exact Mass | 154.05310 Da nih.gov |

| Typical HRMS Result | [M+H]⁺ = 155.0604 Da |

Tandem Mass Spectrometry (MS/MS) is used to further probe the structure of a molecule by inducing fragmentation of a selected parent ion and analyzing the resulting daughter ions. nist.govmdpi.com For this compound, the protonated molecule ([M+H]⁺, m/z 155) would be selected in the first mass analyzer. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragments.

The fragmentation pattern serves as a "fingerprint" that can confirm the structure. Likely fragmentation pathways for the [M+H]⁺ ion of this compound would include the loss of small, stable molecules such as hydrogen cyanide (HCN, 27 Da), which is characteristic of nitrile-containing compounds. Fragmentation of the isoquinoline ring itself would also produce ions that are indicative of the core structure. nist.gov Analyzing these pathways provides strong evidence for the connectivity of the atoms within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, probe the vibrational modes of molecules. mdpi.comkurouskilab.com They provide valuable information about the functional groups present in a molecule and are complementary to one another. kurouskilab.comspectroscopyonline.com

For this compound, the most prominent feature in the IR spectrum is the sharp, strong absorption band corresponding to the C≡N (nitrile) stretching vibration. This band typically appears in a relatively clean region of the spectrum, making it a highly diagnostic peak. Other important absorptions include C-H stretching from the aromatic rings, and a complex series of bands in the fingerprint region (below 1600 cm⁻¹) corresponding to the C=C and C=N stretching and bending vibrations of the isoquinoline core.

Raman spectroscopy also provides information on these vibrations. While the C≡N stretch is also visible in the Raman spectrum, non-polar bonds, such as the C=C bonds of the aromatic system, often produce stronger signals in Raman than in IR spectroscopy.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |

| C≡N Stretch | 2240 - 2220 | Strong, Sharp | Medium |

| Aromatic C=C/C=N Stretch | 1620 - 1450 | Medium to Strong | Strong |

| Aromatic C-H In-Plane Bend | 1300 - 1000 | Medium | Medium |

| Aromatic C-H Out-of-Plane Bend | 900 - 675 | Strong | Weak |

Characteristic Vibrational Modes of the Nitrile Group and Isoquinoline Ring

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups within a molecule. In this compound, the most distinct vibrations are associated with the nitrile (C≡N) triple bond and the aromatic isoquinoline ring system.

The nitrile group exhibits a strong, sharp absorption band in a relatively uncongested region of the infrared spectrum. spectroscopyonline.com Due to conjugation with the aromatic isoquinoline ring, the C≡N stretching vibration in this compound is expected to appear in the 2240–2220 cm⁻¹ range. spectroscopyonline.com This peak is highly characteristic and its intensity is enhanced by the significant change in dipole moment during the stretching vibration. spectroscopyonline.com

The isoquinoline ring gives rise to several characteristic vibrational modes. Aromatic C-H stretching vibrations are typically observed between 3100 and 3000 cm⁻¹. spectroscopyonline.com Furthermore, the stretching of the C-C bonds within the fused aromatic rings produces a series of sharp "ring mode" peaks, generally found in the 1620–1400 cm⁻¹ region. spectroscopyonline.com These patterns are indicative of the aromatic nature of the core structure.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aromatic Ring | 3100 - 3000 | Medium to Weak |

| C≡N Stretch | Nitrile | 2240 - 2220 | Strong, Sharp |

| C=C / C=N Stretch | Aromatic Ring | 1620 - 1400 | Medium to Strong, Sharp |

Applications in Reaction Monitoring and Purity Assessment

The distinct and well-defined peaks in the vibrational spectrum of this compound make FTIR spectroscopy an excellent tool for real-time reaction monitoring. clairet.co.uk For instance, in a synthesis reaction designed to introduce the nitrile group onto the isoquinoline scaffold, the appearance and growth of the characteristic C≡N stretching peak around 2230 cm⁻¹ can be tracked over time to determine reaction kinetics and endpoint. nih.gov Conversely, in reactions where the nitrile group is converted to another functional group (e.g., an amine or carboxylic acid), the disappearance of this peak signifies the consumption of the starting material. organic-chemistry.org

For purity assessment, spectroscopy offers a rapid and non-destructive method. nih.gov A pure sample of this compound will exhibit a clean spectrum with the expected characteristic peaks. The presence of extraneous peaks, such as a broad O-H stretch around 3200-3600 cm⁻¹ (indicating water or alcohol contamination) or a C=O stretch around 1700 cm⁻¹ (suggesting a ketone or carboxylic acid impurity), can be used to assess the purity of a sample. By comparing the spectrum of a synthesized batch to that of a certified reference standard, one can quickly identify and quantify impurities.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. msu.edu Molecules with conjugated π-electron systems, such as this compound, absorb UV or visible light to promote electrons from a highest occupied molecular orbital (HOMO) to a lowest unoccupied molecular orbital (LUMO). libretexts.org

The primary electronic transitions observed for aromatic and conjugated systems are π→π* (pi to pi antibonding) and n→π* (non-bonding to pi antibonding). nih.gov The isoquinoline ring system, with its extended conjugation of double bonds, constitutes the principal chromophore. The π→π* transitions are typically of high intensity, while the n→π* transitions, involving the non-bonding electrons on the nitrogen atom, are generally weaker. nih.gov The presence of the electron-withdrawing nitrile group can influence the energy of these transitions, potentially causing a shift in the maximum absorption wavelength (λmax). As the extent of conjugation in a molecule increases, the energy gap between the HOMO and LUMO decreases, resulting in absorption at longer wavelengths. masterorganicchemistry.com

| Electronic Transition | Orbitals Involved | Relative Energy | Expected Intensity (Molar Absorptivity, ε) |

|---|---|---|---|

| π → π | π bonding to π antibonding | Lower | High (ε > 10,000) |

| n → π | Non-bonding to π antibonding | Higher | Low (ε < 2,000) |

Chromatographic Techniques Coupled with Spectroscopic Detection (e.g., GC-MS, HPLC-MS)

Chromatography is a powerful technique for separating the components of a mixture. sigmaaldrich.com When coupled with a spectroscopic detector like a mass spectrometer (MS), it allows for the separation, identification, and quantification of individual compounds, even in complex matrices. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the analysis of volatile and thermally stable compounds like this compound. thermofisher.com In GC, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint. thermofisher.com

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a versatile technique used for a wide range of compounds, including those that are non-volatile or thermally sensitive. scielo.brnih.gov Separation is achieved in the liquid phase based on the compound's partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. researchgate.net The eluent from the HPLC column is introduced into the mass spectrometer for detection and identification. This technique is particularly valuable for analyzing isoquinoline derivatives and related alkaloids in complex biological or environmental samples. researchgate.netresearchgate.net

Method Development for Separation and Identification

Developing a robust analytical method is crucial for the reliable analysis of this compound.

For GC-MS , method development involves optimizing several parameters. The choice of the GC column is critical; a non-polar or medium-polarity column is typically suitable for aromatic compounds. The temperature program of the GC oven is optimized to ensure good separation of the target analyte from any impurities or matrix components. For identification, the resulting mass spectrum is compared against spectral libraries (e.g., NIST). The Kovats Retention Index for this compound on a semi-standard non-polar column is reported as 1560, which aids in its identification. nih.gov

For HPLC-MS , method development typically focuses on reversed-phase chromatography. researchgate.net A C18 column is commonly used, which separates compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous component (often with a pH modifier like formic acid) and an organic solvent such as acetonitrile (B52724) or methanol. nih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to achieve efficient separation of a wide range of compounds. researchgate.net The mass spectrometer parameters, such as ionization mode (e.g., Electrospray Ionization - ESI) and fragmentation energies, are optimized to achieve maximum sensitivity for the protonated molecule [M+H]⁺ of this compound.

| Parameter | GC-MS | HPLC-MS |

|---|---|---|

| Stationary Phase (Column) | Capillary column (e.g., DB-5ms, HP-1ms) | Reversed-phase (e.g., C18, Polar RP) |

| Mobile Phase | Inert carrier gas (e.g., Helium, Hydrogen) | Acetonitrile/Methanol and Water (often with acid/buffer) |

| Separation Principle | Volatility and polarity | Polarity and hydrophobicity |

| Ionization Technique | Electron Ionization (EI) | Electrospray Ionization (ESI), APCI |

| Typical Application | Volatile, thermally stable compounds | Wide range of compounds, including non-volatile |

Quantitative Analysis and Trace Detection

For quantitative analysis, both GC-MS and HPLC-MS offer high sensitivity and selectivity. A common technique used to enhance sensitivity for trace detection is Selected Ion Monitoring (SIM) . shimadzu.comvolatileanalysis.com In SIM mode, the mass spectrometer is set to detect only a few specific mass-to-charge (m/z) ratios that are characteristic of the target analyte, rather than scanning the entire mass range. gcms.cz This significantly reduces background noise and increases the signal-to-noise ratio, allowing for the detection and quantification of compounds at very low concentrations (picogram levels). researchgate.net

To ensure accuracy, quantitative methods are typically validated for linearity, accuracy, and precision. mdpi.com This is achieved by creating a calibration curve using standards of known concentration. An internal standard—a compound with similar chemical properties to the analyte but a different mass—is often added to both the standards and the unknown samples to correct for variations in sample preparation and instrument response.

Applications of 3 Isoquinolinecarbonitrile in Catalysis and Materials Science

Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom in the isoquinoline (B145761) ring of 3-Isoquinolinecarbonitrile possesses a lone pair of electrons, making it an effective coordination site for transition metals. This property allows it to function as a ligand in various metal-catalyzed cross-coupling reactions, which are fundamental to modern organic synthesis. nobelprize.orgwikipedia.org The presence of the electron-withdrawing nitrile group at the 3-position can significantly influence the electronic properties of the metal center, thereby modulating the catalytic activity and selectivity of the resulting complex. scispace.com

Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are cornerstone methodologies for the formation of carbon-carbon bonds. sigmaaldrich.comacs.org The efficiency and selectivity of these reactions are highly dependent on the nature of the ligands coordinated to the palladium center. While phosphine-based ligands have been traditionally employed, there is a growing interest in the development of nitrogen-based ligands due to their stability and ease of synthesis. nih.gov Isoquinoline derivatives have been successfully utilized as ligands in such catalytic systems. nih.gov The coordination of this compound to a palladium center can enhance the catalytic cycle's efficiency by influencing the rates of oxidative addition and reductive elimination.

Below is a table summarizing the types of metal-catalyzed reactions where isoquinoline-based ligands have been employed, highlighting the potential roles for this compound.

| Reaction Type | Metal Catalyst | Role of Isoquinoline Ligand | Potential Influence of 3-Cyano Group |

| Suzuki-Miyaura Coupling | Palladium | Stabilizes the active Pd(0) species; influences transmetalation and reductive elimination steps. | Modulates the electron density at the metal center, potentially enhancing catalytic turnover. |

| Heck Reaction | Palladium | Facilitates the formation of the active catalytic species; influences the regioselectivity of olefin insertion. | The electron-withdrawing nature could affect the stability of the Pd-H intermediate, influencing selectivity. |

| C-H Activation/Annulation | Palladium, Rhodium, Cobalt | Directs the metal to a specific C-H bond for activation; participates in the cyclization step. mdpi.comresearchgate.net | Can alter the electronics of the isoquinoline ring, affecting the ease of C-H activation. |

Organocatalysis and Asymmetric Transformations Utilizing Isoquinoline N-Oxides

The oxidation of the nitrogen atom in this compound yields the corresponding isoquinoline N-oxide. This transformation converts the isoquinoline core into a potent Lewis base, which can act as an organocatalyst in a variety of asymmetric reactions. nih.govresearchgate.net Chiral isoquinoline N-oxides, in particular, are of significant interest for their ability to induce enantioselectivity in chemical transformations. thieme-connect.comrsc.org

The catalytic activity of isoquinoline N-oxides stems from the nucleophilicity of the N-oxide oxygen atom. This oxygen can activate various substrates, particularly organosilicon reagents, facilitating reactions such as allylations, propargylations, and aldol-type reactions. nih.gov When a chiral moiety is incorporated into the isoquinoline N-oxide structure, it creates a chiral environment around the active site, enabling the catalyst to differentiate between enantiotopic faces of the substrate and leading to the preferential formation of one enantiomer of the product. nih.gov

A key application of chiral isoquinoline N-oxides is in asymmetric allylation reactions, where they catalyze the addition of an allyl group to an aldehyde, producing a chiral homoallylic alcohol. The N-oxide activates an allyltrichlorosilane (B85684) reagent, forming a highly reactive and stereochemically defined intermediate that then reacts with the aldehyde.

The general scheme for the synthesis and application of a chiral isoquinoline N-oxide in an asymmetric allylation is depicted below: